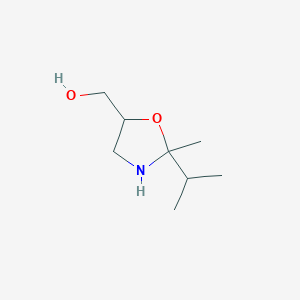
(2-Isopropyl-2-methyloxazolidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isopropyl-2-methyloxazolidin-5-yl)methanol is a heterocyclic compound with the molecular formula C8H17NO2. It is a member of the oxazolidine family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-2-methyloxazolidin-5-yl)methanol typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of 2-amino-2-methyl-1-propanol with formaldehyde under acidic conditions to form the oxazolidine ring. The reaction is usually carried out at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-2-methyloxazolidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazolidine ring can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
(2-Isopropyl-2-methyloxazolidin-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Isopropyl-2-methyloxazolidin-5-yl)methanol involves its interaction with specific molecular targets. The oxazolidine ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-2-oxazolidinyl)methanol
- (2-Ethyl-2-methyloxazolidin-5-yl)methanol
- (2-Isopropyl-2-oxazolidinyl)methanol
Uniqueness
(2-Isopropyl-2-methyloxazolidin-5-yl)methanol is unique due to its specific substitution pattern on the oxazolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or interaction profiles are required.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(2-methyl-2-propan-2-yl-1,3-oxazolidin-5-yl)methanol |
InChI |
InChI=1S/C8H17NO2/c1-6(2)8(3)9-4-7(5-10)11-8/h6-7,9-10H,4-5H2,1-3H3 |
InChI Key |
PAQZFXIOFPEFNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(NCC(O1)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















